molecular formula C16H22BNO3 B6320772 N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide CAS No. 1031747-40-6

N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B6320772
CAS No.: 1031747-40-6
M. Wt: 287.2 g/mol
InChI Key: IXXYBKSQCQTIFA-UHFFFAOYSA-N
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Description

N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H22BNO3 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.1692737 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis, Crystal Structure, and DFT Study The compound, N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide, has been explored for its synthesis, crystal structure, and properties. A study detailed the synthesis of compounds related to this chemical, emphasizing boric acid ester intermediates with benzene rings. These compounds underwent a three-step substitution reaction. Their structures were confirmed through various spectroscopic methods and mass spectrometry. Single-crystal X-ray diffraction provided further structural insights. Density Functional Theory (DFT) calculations were used to predict molecular structures, aligning well with crystallographic results. The study delved into the molecular electrostatic potential and frontier molecular orbitals, revealing certain physicochemical properties (Huang et al., 2021).

Boronated Phosphonium Salts Another research avenue involved boronated phosphonium salts related to this chemical structure. These compounds were synthesized and fully characterized using various spectroscopic techniques and X-ray structures. They were examined for their cytotoxicity and boron uptake in vitro, using human glioblastoma and canine kidney cells. This indicates their potential relevance in biological and medical research (Morrison et al., 2010).

Catalysis and Polymerization

Auxiliary-Enabled Pd-Catalyzed Arylation The compound's structure is pivotal in auxiliary-enabled Pd-catalyzed direct arylation of C(sp3)-H bonds in cyclopropanes, leading to di- and trisubstituted cyclopropanecarboxamides. The research provided insights into assembling novel mono- and di-aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds and related compounds. The stereochemistry was confirmed through X-ray structures of key compounds, showcasing the compound's significance in complex chemical synthesis (Parella et al., 2013).

Enhanced Brightness Emission-Tuned Nanoparticles This compound is also significant in the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. The polymerization process led to well-defined heterodisubstituted polyfluorenes, crucial for bright and enduring fluorescence brightness in nanoparticles. The study highlights the compound's importance in materials science, particularly in the development of nanoparticles with adjustable fluorescence properties (Fischer et al., 2013).

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-6-5-7-13(10-12)18-14(19)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXYBKSQCQTIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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